2-methyl-5-(propan-2-yl)cyclohexan-1-ol

TRPM8 Cooling Sensation Ion Channel Pharmacology

2-methyl-5-(propan-2-yl)cyclohexan-1-ol (CAS 60320-28-7), also known as 5-isopropyl-2-methylcyclohexanol, p-menthan-2-ol, or carvomenthol, is a saturated monocyclic monoterpene alcohol belonging to the menthane monoterpenoid class. With the molecular formula C10H20O and a molecular weight of 156.27 g·mol⁻¹, it is a structural isomer of menthol (5-methyl-2-(propan-2-yl)cyclohexan-1-ol).

Molecular Formula C10H20O
Molecular Weight 156.3
CAS No. 60320-28-7
Cat. No. B6282570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(propan-2-yl)cyclohexan-1-ol
CAS60320-28-7
Molecular FormulaC10H20O
Molecular Weight156.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-Isopropyl-2-methylcyclohexanol (CAS 60320-28-7): A Menthane Monoterpenoid with Differentiated Physicochemical and Biological Properties


2-methyl-5-(propan-2-yl)cyclohexan-1-ol (CAS 60320-28-7), also known as 5-isopropyl-2-methylcyclohexanol, p-menthan-2-ol, or carvomenthol, is a saturated monocyclic monoterpene alcohol belonging to the menthane monoterpenoid class [1]. With the molecular formula C10H20O and a molecular weight of 156.27 g·mol⁻¹, it is a structural isomer of menthol (5-methyl-2-(propan-2-yl)cyclohexan-1-ol). Unlike (−)-menthol, which is the most abundant and biologically potent isomer found in peppermint oil, carvomenthol represents a distinct isomer with the methyl and isopropyl substituents in different positions on the cyclohexane ring, leading to markedly different physicochemical properties, biological potency, and industrial utility [2].

Why Carvomenthol (CAS 60320-28-7) Cannot Be Replaced by Menthol or Neomenthol in Research and Industrial Applications


Despite sharing an identical elemental composition (C10H20O) with menthol isomers, 2-methyl-5-(propan-2-yl)cyclohexan-1-ol cannot be freely substituted for (−)-menthol, (+)-neomenthol, or (+)-isomenthol in biological, sensory, or industrial applications. The divergent spatial orientation of its hydroxyl, methyl, and isopropyl functional groups produces quantifiable differences in TRPM8 ion channel activation potency [1], binding affinity (Kd), and gating capability (L value) at physiological membrane potential (−80 mV). Furthermore, its distinct boiling point (222 °C at 760 mmHg) and vapor pressure (0.0214 mmHg at 25 °C) directly affect formulation volatility and thermal processing limits, while documented antimicrobial specificity against certain pathogens [2] may be lost upon isomer substitution.

Quantitative Evidence Guide for 5-Isopropyl-2-methylcyclohexanol (CAS 60320-28-7): Head-to-Head Differentiation from Menthol Isomers


Reduced TRPM8 Ion Channel Activation Potency Versus (−)-Menthol in Patch-Clamp Electrophysiology

In whole-cell patch-clamp recordings, (+)-neoisomenthol (CAS 20752-34-5, a stereoisomer of CAS 60320-28-7) displayed a right-shifted concentration-response curve compared to (−)-menthol, with EC50 values at +80 mV elevated less than 10-fold above the 62.64 ± 1.2 µM EC50 of (−)-menthol [1]. At the physiologically relevant holding potential of −80 mV, the maximum TRPM8 current activated by (+)-neoisomenthol was markedly reduced, and its concentration-dependence curve was further shifted to higher concentrations [1]. Molecular docking predicted a smaller binding energy for (+)-neoisomenthol (−14.99 ± 0.07 Rosetta Energy Units) compared to (−)-menthol (−16.20 ± 0.19 R.E.U.), consistent with increased Kd values measured experimentally [1].

TRPM8 Cooling Sensation Ion Channel Pharmacology Menthol Stereoisomers

Reduced TRPM8 Channel Gating Capability at Physiological Membrane Potential (−80 mV) Versus (−)-Menthol

Using a two-state gating scheme (Kd for binding affinity, L for gating capability), (+)-neoisomenthol exhibited a significant reduction in L value at −80 mV compared to (−)-menthol, indicating a diminished ability to open the TRPM8 channel pore once bound [1]. While the Kd values of all stereoisomers were similar at +80 mV, (+)-neoisomenthol and (+)-neomenthol showed slightly but significantly increased Kd (decreased affinity) at both +80 mV and −80 mV [1]. The combination of reduced binding affinity and substantially impaired gating capability at −80 mV explains the higher cooling threshold and less intense cooling sensation of (+)-neoisomenthol relative to (−)-menthol, as previously documented in human taste dilution studies [1].

TRPM8 Gating Voltage-Dependent Modulation Ligand-Gated Ion Channels

Stereoselective GABAA Receptor Modulation: Only (+)-Menthol Is Active Among Five Isomers Tested

In the first systematic study of menthol stereoisomer activity at the GABAA receptor, only (+)-menthol (with all substituents in equatorial positions and (1S,2R,5S)-configuration) stimulated the binding of an allosteric GABAA receptor ligand in a dose-dependent manner, while the other four tested stereoisomers, including isomers with the methyl/isopropyl substitution pattern characteristic of carvomenthol analogues, were inactive [1]. This demonstrates that the relative spatial location of substituents on the cyclohexane ring—specifically the equatorial positioning of all substituents and the (1S,2R,5S)-configuration—is a structural prerequisite for GABAA receptor modulation [1].

GABAA Receptor Neuropharmacology Stereoselectivity Allosteric Modulation

Antimicrobial Activity with Specificity Against Oral Pathogens and Candida albicans

Essential oils from Satureja species in which neoisomenthol was identified as a main component demonstrated high antimicrobial activity against two Gram-positive bacteria, four Gram-negative bacteria, two oral pathogens, and three pathogenic fungi using the agar dilution technique [1]. Additionally, neoisomenthol has been specifically reported to exhibit in vitro antifungal activity against Candida albicans and Saccharomyces cerevisiae, distinguishing it from other menthol isomers that vary in their antimicrobial spectrum and potency .

Antimicrobial Oral Pathogens Antifungal Candida albicans

Physicochemical Property Differentiation: Higher Boiling Point and Lower Vapor Pressure Versus Menthol Isomers

Carvomenthol (racemic or stereospecific, CAS 60320-28-7/499-69-4) exhibits a boiling point of 222 °C at 760 mmHg and a vapor pressure of 0.0214 mmHg at 25 °C , which is distinct from the boiling point of (+)-isomenthol (218–219 °C) and the vapor pressure of (+)-neomenthol (0.8 mmHg at 20 °C) . The specific gravity range of carvomenthol at 25 °C is 0.887–0.893 g/mL . These differences in volatility and density have direct implications for formulation design, headspace analysis, and thermal processing stability.

Physicochemical Properties Volatility Formulation Stability Thermal Processing

Optimal Procurement Scenarios for 2-Methyl-5-(propan-2-yl)cyclohexan-1-ol (CAS 60320-28-7) Based on Differentiated Evidence


TRPM8 Channel Structure-Function Studies Requiring Attenuated Agonist Potency

Investigators employing thermodynamic mutant cycle analysis (TMCA) to probe menthol-TRPM8 interactions should select (+)-neoisomenthol-type isomers based on the documented 1.21 R.E.U. reduction in docking binding energy and elevated Kd values compared to (−)-menthol, enabling differential perturbation of isopropyl group interactions with TRPM8 residue I846 at both +80 mV and −80 mV [1].

Neuroscience Research Requiring TRPM8 Activation Without GABAA Receptor Modulation

For in vivo or ex vivo neuropharmacology studies where GABAA receptor modulation is a confounding variable, carvomenthol-type isomers provide a critical advantage: they are inactive at GABAA receptors, whereas (+)-menthol is the only stereoisomer that stimulates allosteric GABAA ligand binding [2]. This selectivity enables cleaner interpretation of TRPM8-specific neuronal effects.

Formulation Development Requiring Low-Volatility Menthol-Type Cooling Agents

Product developers formulating heat-stable topical applications, cosmetic creams, or long-duration cooling formulations should prioritize carvomenthol over (+)-neomenthol due to its ~37-fold lower vapor pressure (0.0214 vs. 0.8 mmHg near room temperature) and higher boiling point (222 °C vs. 212–219 °C for menthol isomers), resulting in slower evaporation and extended product shelf-life .

Antimicrobial Research Targeting Specific Pathogen Spectra Including Oral Pathogens and Candida Species

Research groups investigating natural product antimicrobials against oral pathogens and Candida albicans should source neoisomenthol-containing compounds based on documented in vitro activity against these specific organisms, which may not be replicated by (−)-menthol or (+)-neomenthol [3]. Quantitative MIC testing against the user's specific pathogen panel is recommended to confirm strain-level efficacy.

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